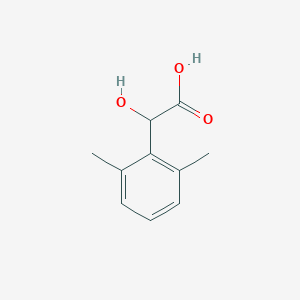

2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid

Description

2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid is a substituted mandelic acid derivative characterized by a hydroxyacetic acid backbone attached to a 2,6-dimethylphenyl group. This structural configuration confers unique physicochemical properties, including moderate acidity (pKa ~3–4) due to the electron-withdrawing effect of the hydroxy group and steric hindrance from the methyl substituents. The compound’s molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.21 g/mol .

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-3-5-7(2)8(6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJTUGFHYVMYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylphenylmagnesium bromide with glyoxylic acid. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of 2-(2,6-dimethylphenyl)-2-oxoacetic acid.

Reduction: Formation of 2-(2,6-dimethylphenyl)-2-hydroxyethanol.

Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the compound may interact with other cellular pathways, influencing processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

- Structure : Contains two phenyl groups instead of methyl substituents.

- Key Differences: Solubility: Benzilic acid is less polar due to its bulky aromatic rings, reducing aqueous solubility compared to 2-(2,6-dimethylphenyl)-2-hydroxyacetic acid. Acidity: The electron-withdrawing phenyl groups in benzilic acid lower its pKa (~2.8), making it more acidic than the dimethylphenyl analog . Applications: Benzilic acid is a known chelating agent and precursor in anticholinergic drug synthesis, whereas the dimethylphenyl variant may exhibit distinct reactivity in esterification or amidation reactions .

2-(2,5-Dimethylphenyl)-2-hydroxyacetic Acid

- Structure : Differs in methyl group positions (2,5-dimethylphenyl vs. 2,6-dimethylphenyl).

- Melting Point: The 2,5-isomer has a reported melting point of 115–118°C, while data for the 2,6-isomer is unavailable .

2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid

- Structure: Replaces the hydroxy group with an amino-oxo moiety.

- Key Differences: Polarity: The amino-oxo group increases hydrogen-bonding capacity, enhancing solubility in polar solvents. Molecular Weight: 193.2 g/mol (vs. 180.21 g/mol for the hydroxy variant) . Applications: Amino-oxo analogs are common in peptidomimetics, suggesting divergent biological roles compared to hydroxy derivatives .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₂O₃ | 180.21 | 2,6-dimethylphenyl | ~3–4 | Not reported |

| Benzilic acid | C₁₄H₁₂O₃ | 228.24 | 2,2-diphenyl | ~2.8 | 150–152 |

| 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid | C₁₀H₁₂O₃ | 180.20 | 2,5-dimethylphenyl | ~3–4 | 115–118 |

| 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic acid | C₁₀H₁₁NO₃ | 193.2 | 2,6-dimethylphenylamino | ~4.5 | Not reported |

Stability and Reactivity

- Storage : Esters of hydroxyacetic acid derivatives (e.g., ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate) are stable at –20°C for ≥5 years, suggesting similar storage conditions for the target compound .

- Reactivity : The hydroxy group enables esterification or oxidation to ketones, while the methyl groups may hinder nucleophilic attack at the aromatic ring .

Biological Activity

2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, mechanisms of action, and comparative studies with similar compounds.

This compound features a unique structure that combines both hydroxy and carboxylic acid functional groups, giving it distinct chemical reactivity. Its molecular formula is , and it has been studied for various applications in organic synthesis and medicinal chemistry.

Anti-Inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibiting these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins.

The compound's mechanism of action involves interaction with specific molecular targets. It has been suggested that it may influence apoptotic pathways and cell proliferation in addition to its anti-inflammatory effects. The dual functionality of the hydroxy and carboxylic acid groups allows for diverse interactions within biological systems.

Comparative Studies

When compared to similar compounds, such as 2-(2,6-Dimethylphenyl)acetic acid and 2-(2,6-Dimethylphenyl)ethanol, this compound demonstrates enhanced biological activity due to its unique structural features. The presence of both functional groups contributes to its reactivity and biological efficacy.

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | Hydroxy and carboxylic acid groups |

| 2-(2,6-Dimethylphenyl)acetic acid | Moderate anti-inflammatory | Lacks hydroxy group |

| 2-(2,6-Dimethylphenyl)ethanol | Limited biological activity | Alcohol functional group |

Case Studies

A notable study explored the effects of this compound on murine models of inflammation. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammatory markers. Histological analysis indicated a decrease in leukocyte infiltration in treated tissues compared to controls.

Another investigation focused on the compound's potential as a therapeutic agent for chronic pain management. Results indicated significant pain relief in animal models, comparable to standard analgesics used in clinical practice.

Q & A

Basic Research Questions

Q. What are effective methods for synthesizing 2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid with high yield?

- Methodological Answer : Synthesis typically involves condensation reactions, such as the nucleophilic substitution of 2,6-dimethylphenyl precursors with hydroxyacetic acid derivatives. Optimize reaction parameters (e.g., temperature: 60–80°C, catalysts like sulfuric acid) to enhance yield. Purification via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor reaction progress using TLC or HPLC .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at C2 and C6 of the phenyl ring, hydroxyacetic acid backbone).

- IR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm, C=O at ~1700 cm).

- X-ray Crystallography : Resolve stereochemistry and crystal packing (applicable to single crystals grown via slow evaporation from acetone) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of airborne particles.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose in sealed containers. Reference safety protocols from structurally similar compounds (e.g., 2,6-dihydroxybenzoic acid) for guidance .

Advanced Research Questions

Q. How can computational chemistry models predict the stereochemical outcomes of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for stereoisomer formation (e.g., B3LYP/6-31G* basis set).

- Molecular Docking : Simulate interactions with chiral catalysts (e.g., organocatalysts) to predict enantiomeric excess. Validate models against experimental HPLC data using chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Q. What strategies resolve discrepancies between experimental and theoretical physicochemical data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental melting points (e.g., ~160–165°C) with predicted values from software (e.g., ACD/Labs Percepta).

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting thermal properties.

- Systematic Error Analysis : Replicate synthesis and characterization under controlled conditions to isolate variables (e.g., solvent polarity, heating rate) .

Q. How does the steric effect of the 2,6-dimethyl groups influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Steric Hindrance Analysis : Use molecular modeling (e.g., Gaussian software) to calculate substituent bulkiness (e.g., Tolman Cone Angle).

- Kinetic Studies : Compare reaction rates with non-methylated analogs (e.g., phenylhydroxyacetic acid) under identical conditions.

- X-ray/DFT Synergy : Correlate crystallographic data (bond angles/distances) with computational steric maps to predict regioselectivity .

Q. What factorial design approaches optimize reaction conditions for derivatives of this compound?

- Methodological Answer :

- Full Factorial Design : Vary factors (temperature, catalyst loading, solvent ratio) to identify interactions affecting yield.

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., pH vs. reaction time) using software like Minitab.

- Validation : Confirm optimal conditions via triplicate runs and ANOVA statistical analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar solvents?

- Methodological Answer :

- Controlled Solubility Tests : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol) at standardized temperatures (25°C ± 0.1).

- Literature Review : Compare results with structurally analogous compounds (e.g., diphenylglycolic acid, solubility ~50 mg/mL in DMSO) to identify trends.

- Hypothesis Testing : Investigate potential hydrate formation or polymorphism via PXRD (Powder X-ray Diffraction) .

Experimental Design Considerations

Q. What in vitro bioactivity assays are suitable for studying this compound’s pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with Celecoxib as a positive control).

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to prioritize in vitro targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.